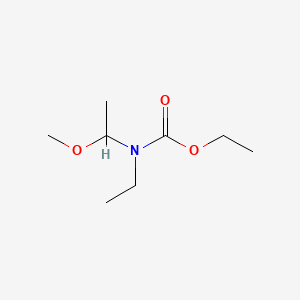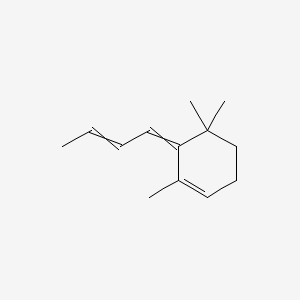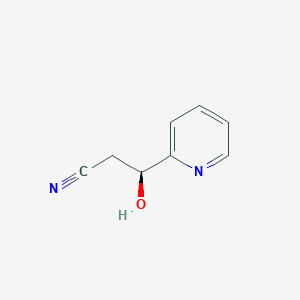
2-Pyridinepropanenitrile,beta-hydroxy-,(betaS)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is a chemical compound that belongs to the class of organic compounds known as nitriles. These compounds contain a cyano group (-C≡N) attached to a carbon atom. The presence of a beta-hydroxy group indicates that there is a hydroxyl group (-OH) attached to the beta carbon relative to the nitrile group. The (betaS) notation suggests that the compound has a specific stereochemistry at the beta carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of pyridine with acrylonitrile in the presence of a base to form 2-pyridinepropanenitrile. The beta-hydroxy group can then be introduced through a stereoselective reduction or hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents, catalysts, and reaction conditions would be optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-pyridinepropanal or 2-pyridinepropanoic acid.
Reduction: Formation of 2-pyridinepropanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The beta-hydroxy group and nitrile group could play roles in binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinepropanenitrile: Lacks the beta-hydroxy group.
2-Pyridinepropanamine: Contains an amine group instead of a nitrile group.
2-Pyridinepropanoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is unique due to its specific stereochemistry and the presence of both a nitrile and a beta-hydroxy group. This combination of functional groups and stereochemistry can impart unique chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C8H8N2O |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(3S)-3-hydroxy-3-pyridin-2-ylpropanenitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6,8,11H,4H2/t8-/m0/s1 |
Clé InChI |
TWNYGRLPYHHNTN-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=NC(=C1)[C@H](CC#N)O |
SMILES canonique |
C1=CC=NC(=C1)C(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


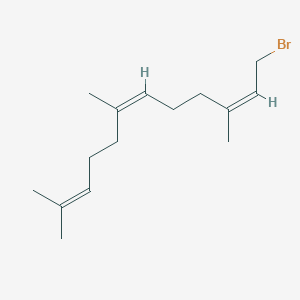
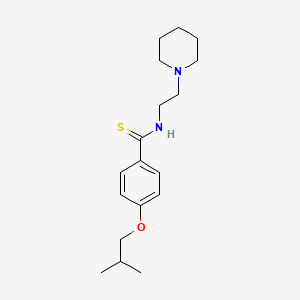
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
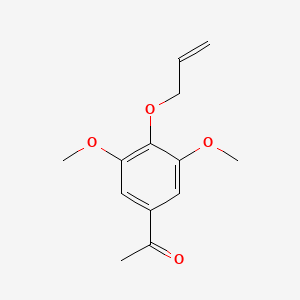
![Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)](/img/structure/B13807598.png)
![9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)
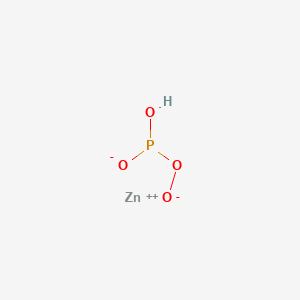
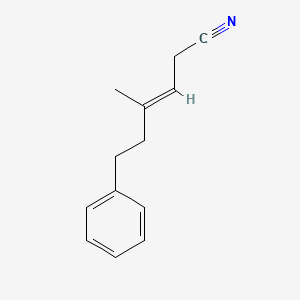
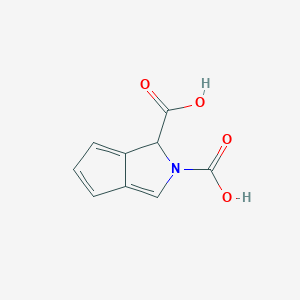
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)
![2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13807648.png)
